molecular formula C9H8F5N B1430820 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine CAS No. 1270481-94-1

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

Cat. No. B1430820
M. Wt: 225.16 g/mol
InChI Key: BHCISMUAKIWLHD-UHFFFAOYSA-N
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Description

“1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine” is a chemical compound with the CAS Number: 1270481-94-1 . It has a molecular weight of 225.16 . The IUPAC name of this compound is 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethylamine .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of this compound is liquid .

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines provides a variety of enantiomerically enriched α-difluoromethyl amines .

properties

IUPAC Name

1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCISMUAKIWLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

CAS RN

1270481-94-1
Record name 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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